molecular formula C7H6ClNO2 B1265588 3-Amino-4-chlorobenzoic acid CAS No. 2840-28-0

3-Amino-4-chlorobenzoic acid

Cat. No. B1265588
CAS RN: 2840-28-0
M. Wt: 171.58 g/mol
InChI Key: DMGFVJVLVZOSOE-UHFFFAOYSA-N
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Description

3-Amino-4-chlorobenzoic acid (3-ACBA) is a versatile organic compound that can be used for a variety of applications in organic synthesis, pharmaceuticals, and biochemistry. 3-ACBA is a carboxylic acid derivative of the aromatic benzene ring containing an amino group and a chlorine atom. It is a white crystalline solid that is insoluble in water. 3-ACBA is a building block for many organic molecules and can be used in a range of applications, including as a reagent in organic synthesis, as an intermediate in drug synthesis, and in biochemistry and physiological research.

Scientific Research Applications

Photodecomposition Studies

3-Amino-4-chlorobenzoic acid has been explored in the context of photodecomposition. Research shows that chlorobenzoic acids, when exposed to ultraviolet irradiation, undergo chemical transformations, leading to the production of hydroxybenzoic acids and benzoic acid itself. This type of study is significant in understanding the environmental fate of these compounds and their potential breakdown products under sunlight exposure (Crosby & Leitis, 1969).

Analytical Chemistry Applications

The compound has been the subject of analytical research, particularly in establishing methods for its determination. For instance, high-performance liquid chromatography (HPLC) has been employed for its quantification, showcasing its relevance in analytical chemistry for precise measurements (Yao Zhi-gang, 2004).

Lanthanide Complex Studies

In coordination chemistry, this compound has been used to synthesize lanthanide(III) complexes. These studies are vital for understanding the coordination behavior of this compound with various metal ions and have implications in material science and catalysis (Sikorska, 1999).

Solubility and Thermodynamic Modeling

The solubility of this compound in various organic solvents has been investigated. These studies provide critical data for designing purification processes and understanding the physicochemical properties of the compound (Li et al., 2017).

Environmental Microbiology

In environmental microbiology, the compound's degradation by specific bacterial strains has been examined. Understanding how microorganisms metabolize this compound is crucial for bioremediation strategies and environmental impact assessments (Solyanikova et al., 2019).

Luminescent Material Research

Research has also been conducted on the synthesis of luminescent materials using this compound. These studies are significant for the development of new materials with potential applications in optoelectronics and photonics (Yan & Wang, 2007).

Safety and Hazards

3-Amino-4-chlorobenzoic acid is toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . In case of contact, rinse immediately with plenty of water .

Biochemical Analysis

Cellular Effects

The effects of 3-Amino-4-chlorobenzoic acid on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific enzymes can lead to changes in metabolic flux, affecting the overall metabolic state of the cell . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes, either inhibiting or activating them, depending on the context. For instance, it may act as a competitive inhibitor by binding to the active site of an enzyme, preventing the substrate from accessing the site . Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcription or translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in adaptive changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound may lead to cellular toxicity, affecting cell viability and function . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the formation of intermediate metabolites . These metabolites can further participate in other biochemical reactions, influencing metabolic flux and metabolite levels. The interactions of this compound with cofactors such as NAD+ or FAD are also crucial for its metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within different cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall activity.

properties

IUPAC Name

3-amino-4-chlorobenzoic acid
Source PubChem
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InChI

InChI=1S/C7H6ClNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGFVJVLVZOSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044414
Record name 3-Amino-4-chlorobenzoic acid
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Molecular Weight

171.58 g/mol
Source PubChem
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CAS RN

2840-28-0
Record name 3-Amino-4-chlorobenzoic acid
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Record name 3-Amino-4-chlorobenzoic acid
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Record name Benzoic acid, 3-amino-4-chloro-
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Record name 3-Amino-4-chlorobenzoic acid
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Record name 3-amino-4-chlorobenzoic acid
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Record name 3-AMINO-4-CHLOROBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 3-Amino-4-chlorobenzoic acid be used to synthesize complex molecules like those found in natural products?

A1: Yes, this compound serves as a versatile starting material for synthesizing complex molecules, including fragments of natural products. For example, it has been successfully employed in synthesizing the 2,3,4-trisubstituted indole fragments found in the thiopeptide antibiotics nosiheptide and glycothiohexide-alpha []. These syntheses highlight the potential of this compound in accessing valuable structures for medicinal chemistry research.

Q2: What are some synthetic strategies that utilize this compound to construct important heterocycles?

A2: this compound can be transformed into various heterocycles, demonstrating its versatility in organic synthesis. For instance, it acts as a precursor in synthesizing the key intermediate N-(6-chloro-4-methylthio-1-oxo-isochroman-5-yl)-trifluoroacetamide, which is further elaborated to access indole derivatives []. Additionally, it can be converted to 4-carboxyindole-3-propionic acid (and subsequently Uhle's ketone) through a series of reactions, including a crucial thermal decarboxylation step in aqueous alkali [].

Q3: Are there efficient and scalable methods for preparing key intermediates like 4-carboxyindole-3-propionic acid from this compound?

A3: Yes, researchers have developed practical and scalable synthetic routes for preparing 4-carboxyindole-3-propionic acid using this compound as a starting point []. These procedures are suitable for large-scale production and highlight the compound's utility in synthesizing valuable intermediates for various applications.

Q4: How is this compound typically protected when used in multi-step synthesis?

A4: In multi-step syntheses, this compound is often protected as its methyl ester to avoid unwanted side reactions. This protection strategy is exemplified in the synthesis of the nosiheptide fragment, where methyl 3-amino-4-chlorobenzoate is generated by reacting the acid with trimethoxymethane []. This approach ensures chemoselectivity and facilitates subsequent transformations.

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